molecular formula C11H12N2 B1610936 2-Amino-3,6-dimethylquinoline CAS No. 137110-39-5

2-Amino-3,6-dimethylquinoline

Cat. No.: B1610936
CAS No.: 137110-39-5
M. Wt: 172.23 g/mol
InChI Key: HRQOXEGXIVUULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,6-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H12N2. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry. The presence of amino and methyl groups on the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,6-dimethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and acetone as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions to yield the desired quinoline derivative .

Another method involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. This method is known for producing quinoline derivatives with high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis and solvent-free reactions are also employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Nitrated or halogenated quinoline derivatives

Mechanism of Action

The mechanism of action of 2-Amino-3,6-dimethylquinoline involves its interaction with specific molecular targets and pathways. The amino group on the quinoline ring allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

2-Amino-3,6-dimethylquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

3,6-dimethylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQOXEGXIVUULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577119
Record name 3,6-Dimethylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137110-39-5
Record name 3,6-Dimethylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,6-dimethylquinoline
Reactant of Route 2
Reactant of Route 2
2-Amino-3,6-dimethylquinoline
Reactant of Route 3
Reactant of Route 3
2-Amino-3,6-dimethylquinoline
Reactant of Route 4
Reactant of Route 4
2-Amino-3,6-dimethylquinoline
Reactant of Route 5
Reactant of Route 5
2-Amino-3,6-dimethylquinoline
Reactant of Route 6
2-Amino-3,6-dimethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.